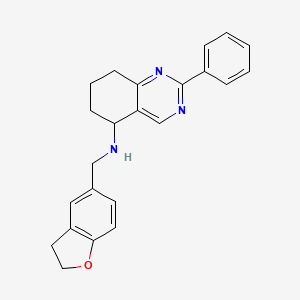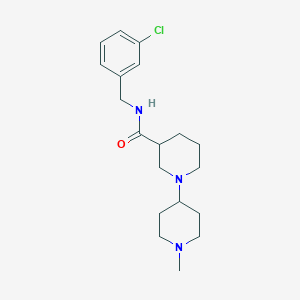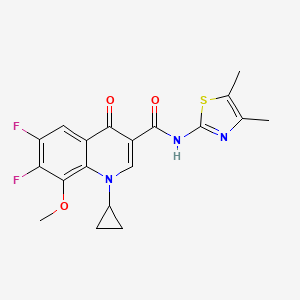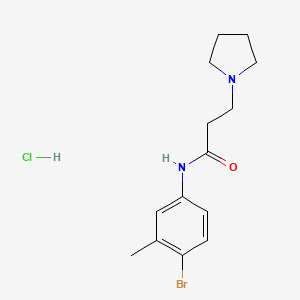![molecular formula C16H13F3N2S B5956541 4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5956541.png)
4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl cyanide core substituted with methyl, benzylsulfanyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Core: The pyridyl core can be synthesized through a series of reactions starting from simple precursors such as pyridine derivatives.
Introduction of the Methyl and Trifluoromethyl Groups: These groups can be introduced via electrophilic substitution reactions using reagents like methyl iodide and trifluoromethyl iodide.
Attachment of the Benzylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a benzylsulfanyl group is introduced using benzyl thiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl thiol, methyl iodide, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-METHYLBENZYL)SULFANYL]PYRIMIDINE
- 4-METHYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
- 2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2S/c1-10-3-5-12(6-4-10)9-22-15-13(8-20)11(2)7-14(21-15)16(17,18)19/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPERKKWWKGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PROPYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5956467.png)
![N-(4-methylphenyl)-2-{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B5956475.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B5956477.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5956507.png)
![5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B5956513.png)
![{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B5956514.png)

![ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5956531.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5956533.png)
![{3-(3-phenylpropyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5956536.png)

![4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5956564.png)
